An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid and Its Isomer
An In-depth Technical Guide to (4-Methylpiperidin-1-yl)acetic Acid and Its Isomer
For Researchers, Scientists, and Drug Development Professionals
The compound "(4-Methylpiperidin-1-yl)acetic acid" represents two structural isomers with distinct chemical identities and properties. This guide provides a comprehensive overview of both isomers: 2-(4-methylpiperidin-1-yl)acetic acid and 2-(1-methylpiperidin-4-yl)acetic acid, detailing their structure, physicochemical properties, synthesis, and biological relevance.
Isomer 1: 2-(4-Methylpiperidin-1-yl)acetic acid
This isomer features a methyl group at the 4-position of the piperidine ring, with the acetic acid moiety attached to the nitrogen atom.
Chemical Structure:
Table 1: Physicochemical Properties of 2-(4-Methylpiperidin-1-yl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(4-Methylpiperidin-1-yl)acetic acid | - |
| CAS Number | 511237-54-0 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| pKa | No experimental data available | - |
| Solubility | No experimental data available | - |
| XLogP3 (Computed) | 1.1 | - |
Synthesis and Experimental Protocols
Logical Workflow for Synthesis:
Below is a conceptual workflow for the synthesis of 2-(4-methylpiperidin-1-yl)acetic acid.
Caption: Conceptual synthesis workflow for 2-(4-methylpiperidin-1-yl)acetic acid.
Biological Activity
Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or potential signaling pathway involvement of 2-(4-methylpiperidin-1-yl)acetic acid. Further research is required to elucidate its pharmacological profile.
Isomer 2: 2-(1-Methylpiperidin-4-yl)acetic acid
In this isomer, the methyl group is attached to the nitrogen atom of the piperidine ring, and the acetic acid moiety is connected at the 4-position.
Chemical Structure:
Table 2: Physicochemical Properties of 2-(1-Methylpiperidin-4-yl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-(1-Methylpiperidin-4-yl)acetic acid | [2] |
| CAS Number | 87647-06-1 | [2] |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molecular Weight | 157.21 g/mol | [2] |
| Melting Point | No experimental data available | - |
| Boiling Point | No experimental data available | - |
| pKa | No experimental data available | - |
| Solubility | Solid form | |
| XLogP3 (Computed) | -1.8 |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of 2-(1-methylpiperidin-4-yl)acetic acid is not widely published, a general method can be derived from patent literature describing the creation of similar compounds. The synthesis of its radiolabeled analog, N-[¹¹C]methylpiperidin-4-yl acetate, involves the N-methylation of piperidin-4-yl acetate.[3] A plausible route to the non-radiolabeled acetic acid would involve the hydrolysis of the corresponding ester, which can be synthesized from 4-piperidineacetic acid.
Experimental Protocol: Conceptual Synthesis of 2-(1-methylpiperidin-4-yl)acetic acid
This protocol is a generalized procedure based on common synthetic transformations.
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Esterification of 4-Piperidineacetic acid:
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Suspend 4-piperidineacetic acid hydrochloride in an appropriate alcohol solvent (e.g., methanol or ethanol).
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Add a catalyst such as thionyl chloride or sulfuric acid dropwise at 0°C.
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Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
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Remove the solvent under reduced pressure. The resulting product is the corresponding ester hydrochloride.
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N-Methylation of the Piperidine Ester:
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Dissolve the ester hydrochloride from the previous step in a suitable solvent such as acetonitrile or DMF.
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Add a base (e.g., potassium carbonate or triethylamine) to neutralize the hydrochloride.
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Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature or with gentle heating.
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Monitor the reaction for completion.
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Work up the reaction by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer contains the N-methylated ester.
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Hydrolysis to the Carboxylic Acid:
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Dissolve the purified N-methylated ester in a mixture of water and a co-solvent like THF or methanol.
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Add a base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature.
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Monitor the hydrolysis of the ester.
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Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product or to allow for extraction.
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The final product can be purified by recrystallization or chromatography.
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Biological Activity and Signaling Pathways
2-(1-Methylpiperidin-4-yl)acetic acid is structurally related to compounds of significant interest in neuroscience.
Acetylcholinesterase (AChE) Imaging: The radiolabeled acetate ester of this compound, N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A), is utilized as a positron emission tomography (PET) radioligand.[3] [¹¹C]MP4A can cross the blood-brain barrier and is hydrolyzed by acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] The resulting hydrophilic metabolite is trapped in the brain, allowing for the in vivo mapping and quantification of AChE activity.[3] This is particularly relevant for studying neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, where cholinergic deficits are observed.[3]
Potential 5-HT₂ₐ Receptor Interaction: While not directly studied for 2-(1-methylpiperidin-4-yl)acetic acid, a structurally related compound, ACP-103, which contains the 1-methylpiperidin-4-yl moiety, is a potent 5-HT₂ₐ receptor inverse agonist.[4] This suggests that compounds with this scaffold may have the potential to interact with serotonin receptors, a possibility that warrants further investigation for 2-(1-methylpiperidin-4-yl)acetic acid.
Signaling Pathway Visualization:
The following diagram illustrates the logical flow of using the acetate ester of 2-(1-methylpiperidin-4-yl)acetic acid in PET imaging for AChE activity.
Caption: Workflow for [¹¹C]MP4A in PET imaging of AChE activity.
Conclusion
The isomers 2-(4-methylpiperidin-1-yl)acetic acid and 2-(1-methylpiperidin-4-yl)acetic acid, while sharing the same molecular formula, are distinct chemical entities. 2-(1-Methylpiperidin-4-yl)acetic acid and its derivatives have found a significant application in neuroscience as tools for imaging acetylcholinesterase activity. The biological role of 2-(4-methylpiperidin-1-yl)acetic acid remains to be explored. This guide summarizes the current knowledge on these compounds and highlights the need for further experimental investigation to fully characterize their physicochemical properties and pharmacological potential.
References
- 1. chemcd.com [chemcd.com]
- 2. 2-(1-Methylpiperidin-4-yl)acetic acid | C8H15NO2 | CID 428619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
